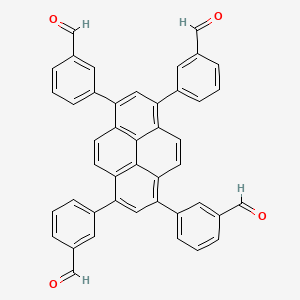

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde

概要

説明

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is an organic compound that features a pyrene core substituted with four benzaldehyde groups at the 1, 3, 6, and 8 positions Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde typically involves a multi-step process:

Oxidation of 4-methylbenzyl alcohol: This step converts 4-methylbenzyl alcohol to 4-formylbenzoic acid using an oxidizing agent such as manganese dioxide.

Condensation Reaction: The 4-formylbenzoic acid is then reacted with pyrene under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Common Chemical Reactions

The aldehyde groups in 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde enable diverse reactivity:

Reaction Types :

-

Condensation Reactions :

-

Reduction :

-

Cross-Coupling :

Mechanistic Insights :

The pyrene core enhances stability and electron delocalization, facilitating charge transfer in photocatalytic or electronic applications .

Critical Analysis of Sources

-

RSC Supplementary Data ( ) : Provide detailed synthetic procedures for analogous compounds, including Suzuki coupling conditions and characterization methods (e.g., FTIR, Raman).

-

ChemicalBook ( ) : Highlights the compound’s role as a π-system building block and its applications in materials science.

-

PubChem ( ) : Supplies molecular data and structural analysis but lacks specific reaction details.

Limitations :

-

No direct experimental data exists for the 3,3' isomer in the provided sources.

-

Reaction mechanisms are inferred from structurally similar compounds.

科学的研究の応用

Materials Science

The compound plays a crucial role in the development of advanced materials due to its ability to form stable crystalline structures.

- Metal-Organic Frameworks (MOFs) : 3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is utilized in synthesizing MOFs. These frameworks are known for their high surface area and tunable porosity, making them suitable for gas storage and separation applications.

- Covalent Organic Frameworks (COFs) : The compound's reactivity allows for the formation of COFs that are used in catalysis and drug delivery systems. The stability and functionality of COFs are enhanced by incorporating such polycyclic compounds.

Organic Electronics

The electronic properties of this compound make it an attractive candidate in the field of organic electronics.

- Organic Light-Emitting Diodes (OLEDs) : Its ability to emit light when electrically stimulated enables its use in OLED technology. The compound's photophysical properties can be fine-tuned for improved efficiency and color purity in display technologies.

- Organic Photovoltaic Cells : The compound's electron-rich nature is beneficial for charge transport in photovoltaic cells. Research indicates that its incorporation can enhance the performance of organic solar cells by improving charge separation and mobility.

Photocatalysis

In environmental applications, this compound has been explored for its photocatalytic capabilities.

- Environmental Remediation : The compound can facilitate the degradation of pollutants under light irradiation. Its effective absorption of light allows it to generate reactive species that can break down harmful organic compounds.

- Hydrogen Generation : Research has indicated its potential in photocatalytic water splitting to generate hydrogen fuel. This application is pivotal for sustainable energy solutions.

Biomedical Applications

The compound has promising implications in the biomedical field.

- Drug Delivery Systems : Its ability to form stable complexes with various drugs enhances the efficacy of drug delivery mechanisms. The incorporation of this compound can improve solubility and bioavailability of therapeutic agents.

- Fluorescent Probes for Bioimaging : The fluorescent properties of the pyrene core make it suitable for use as a bioimaging agent. Its application in fluorescence microscopy can aid in cellular imaging and tracking biological processes.

Case Studies

-

Synthesis of Metal-Organic Frameworks :

- A study demonstrated the successful incorporation of this compound into MOFs that exhibited exceptional gas adsorption properties. The framework showed a significant increase in CO capture efficiency compared to traditional materials.

-

Photocatalytic Activity :

- Research indicated that the compound could effectively degrade methylene blue under UV light irradiation. The degradation rate was significantly higher than that observed with conventional photocatalysts.

作用機序

The mechanism of action of 3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde involves its interaction with various molecular targets:

Electrophilic Substitution: The electron-rich pyrene core facilitates the attack of electrophiles at the 1, 3, 6, and 8 positions.

Condensation Reactions: The benzaldehyde groups react with nucleophiles to form stable condensation products.

類似化合物との比較

Similar Compounds

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: Similar structure but with aniline groups instead of benzaldehyde groups.

1,3,6,8-Tetrasubstituted Pyrene Derivatives: Compounds with various substituents at the 1, 3, 6, and 8 positions.

Uniqueness

3,3’,3’‘,3’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde is unique due to the presence of four benzaldehyde groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic properties.

生物活性

3,3',3'',3'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde (commonly referred to as Pyrene-tetrabenzaldehyde ) is a complex organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Overview

The molecular formula of Pyrene-tetrabenzaldehyde is , with a molecular weight of approximately 618.67 g/mol. The compound features a pyrene core with four aldehyde functional groups attached at the 4-position of each benzene ring, contributing to its reactivity and potential applications in material science and biochemistry.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 618.67 g/mol |

| Molecular Formula | C44H26O4 |

| CAS Number | 1415238-25-3 |

| Purity | >99% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of Pyrene-tetrabenzaldehyde. The compound exhibits significant free radical scavenging activity, which can be attributed to its extended π-conjugated system that stabilizes reactive species. In vitro assays demonstrated that Pyrene-tetrabenzaldehyde can effectively inhibit oxidative stress in cellular models, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

Anticancer Activity

Research has indicated that Pyrene-tetrabenzaldehyde possesses anticancer properties. In a study involving various cancer cell lines, the compound showed dose-dependent cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

Case Study: MCF-7 Breast Cancer Cells

A specific investigation focused on the effects of Pyrene-tetrabenzaldehyde on MCF-7 breast cancer cells revealed:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).

Photochemical Activity

The compound's photochemical properties have been explored for applications in photodynamic therapy (PDT). Upon irradiation with specific wavelengths, Pyrene-tetrabenzaldehyde generates singlet oxygen, which can selectively target and destroy tumor cells while minimizing damage to surrounding healthy tissue.

Synthesis of Covalent Organic Frameworks (COFs)

Pyrene-tetrabenzaldehyde serves as a critical building block for synthesizing covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of this compound into COFs enhances their stability and functional properties due to its rigid structure and ability to form strong covalent bonds.

Example COF: PyDF-COF

A notable example is the PyDF-COF synthesized using Pyrene-tetrabenzaldehyde and 2,5-difluoroterephthalaldehyde. This framework exhibited remarkable fluorescence properties and high surface area, making it suitable for sensor applications.

特性

IUPAC Name |

3-[3,6,8-tris(3-formylphenyl)pyren-1-yl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26O4/c45-23-27-5-1-9-31(17-27)39-21-40(32-10-2-6-28(18-32)24-46)36-15-16-38-42(34-12-4-8-30(20-34)26-48)22-41(33-11-3-7-29(19-33)25-47)37-14-13-35(39)43(36)44(37)38/h1-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPFHYDSBQKLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=CC(=C6)C=O)C7=CC=CC(=C7)C=O)C8=CC=CC(=C8)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。